molecular formula C6H4Br2N2O2 B13142925 3,5-Dibromo-2-nitroaniline

3,5-Dibromo-2-nitroaniline

Cat. No.: B13142925
M. Wt: 295.92 g/mol
InChI Key: YZCKBVZDELGKKR-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-nitroaniline is an organic compound with the molecular formula C6H3Br2N2O2 It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 of the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2-nitroaniline can be synthesized through a multi-step process involving nitration and bromination reactions. The typical synthetic route involves the nitration of aniline to form 2-nitroaniline, followed by bromination to introduce bromine atoms at the 3 and 5 positions. The reaction conditions often involve the use of bromine or bromide salts in an acidic medium .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bromide-bromate salts in an aqueous acidic medium, which allows for the bromination of 2-nitroaniline under ambient conditions . This method is advantageous as it is solvent-free and can be recycled multiple times without loss of product yield or purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-nitroaniline undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The nitro group is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Bromination: The compound can undergo further bromination reactions to introduce additional bromine atoms.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.

    Reduction: Reducing agents such as hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid, are commonly used.

    Bromination: Bromine or bromide salts in the presence of an oxidizing agent are used for bromination reactions.

Major Products Formed

    Nucleophilic Aromatic Substitution: Depending on the nucleophile, products can include substituted anilines.

    Reduction: The major product is 3,5-dibromo-2-aminobenzene.

    Bromination: Further brominated derivatives of this compound.

Mechanism of Action

The exact mechanism of action of 3,5-Dibromo-2-nitroaniline is not fully understood. it is believed to involve the inhibition of enzymes involved in drug metabolism, such as CYP2C8. This inhibition can affect the metabolism of certain drugs, leading to altered pharmacokinetics. Additionally, the compound has been shown to exhibit antioxidant and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-nitroaniline
  • 2,6-Dibromo-4-nitroaniline
  • 3,5-Dibromo-4-nitroaniline

Uniqueness

3,5-Dibromo-2-nitroaniline is unique due to the specific positioning of the bromine and nitro groups on the benzene ring. This positioning influences its chemical reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different biological activities and industrial applications due to these structural differences .

Properties

Molecular Formula

C6H4Br2N2O2

Molecular Weight

295.92 g/mol

IUPAC Name

3,5-dibromo-2-nitroaniline

InChI

InChI=1S/C6H4Br2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2

InChI Key

YZCKBVZDELGKKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])Br)Br

Origin of Product

United States

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